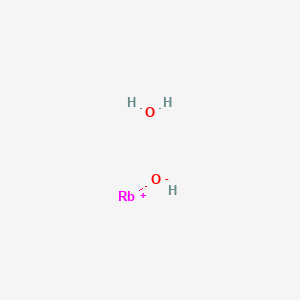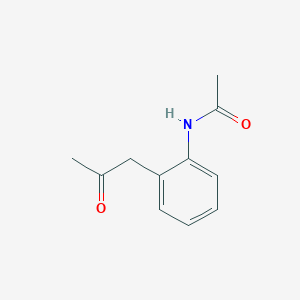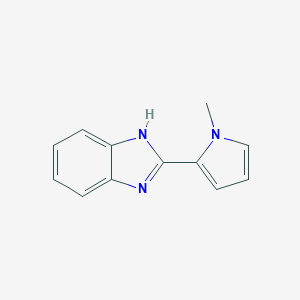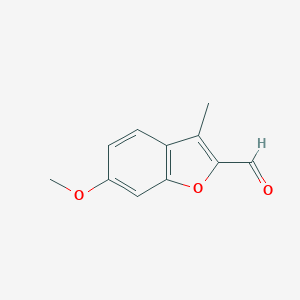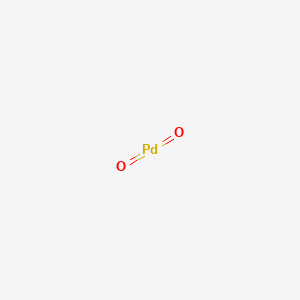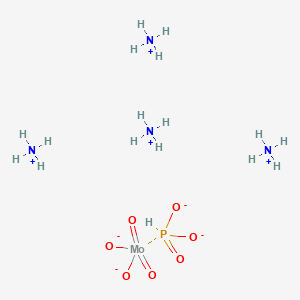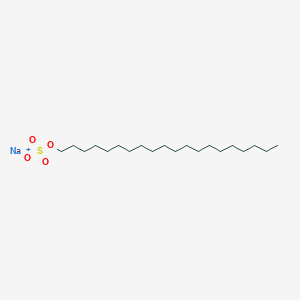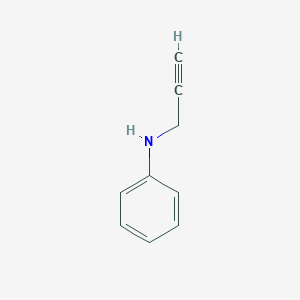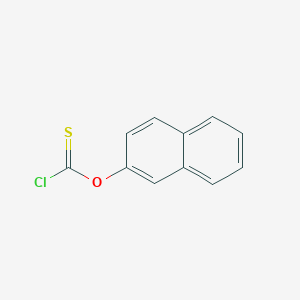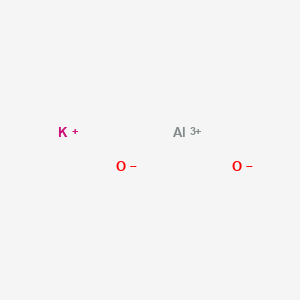
Aluminum potassium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum potassium oxide, also known as AlKOx, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a white solid that is highly soluble in polar solvents such as water and ethanol. AlKOx has been used in various fields, including catalysis, material science, and biomedical research.
Aplicaciones Científicas De Investigación
Aluminum potassium oxide has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, where it has shown excellent activity and selectivity in various reactions such as aldol condensation, Michael addition, and epoxidation. Aluminum potassium oxide has also been used as a reagent in the synthesis of various organic compounds such as esters, amides, and ketones.
Mecanismo De Acción
The mechanism of action of Aluminum potassium oxide in catalytic reactions is not well understood. However, it is believed that Aluminum potassium oxide acts as a Lewis acid, which can coordinate with the electron-rich substrate and facilitate the reaction. The coordination of Aluminum potassium oxide with the substrate results in the activation of the substrate, which enhances the reactivity of the substrate towards the reaction.
Biochemical and Physiological Effects:
Aluminum potassium oxide has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Aluminum potassium oxide has also been shown to have antioxidant activity, which can protect cells from oxidative damage. Additionally, Aluminum potassium oxide has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aluminum potassium oxide has several advantages for lab experiments. It is a highly soluble compound that can be easily dissolved in polar solvents. It is also stable under various reaction conditions, which makes it suitable for use in catalytic reactions. However, Aluminum potassium oxide has some limitations for lab experiments. It can be expensive and difficult to synthesize, which can limit its use in large-scale reactions. Additionally, Aluminum potassium oxide can be sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
For research on Aluminum potassium oxide could include the development of new synthesis methods that are more cost-effective and scalable. Additionally, research could focus on the optimization of Aluminum potassium oxide for use in catalytic reactions, including the identification of new reactions that can be catalyzed by Aluminum potassium oxide. Finally, research could focus on the biological and medical applications of Aluminum potassium oxide, including its use as an antimicrobial and antioxidant agent.
Conclusion:
In conclusion, Aluminum potassium oxide is a unique compound that has shown significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Aluminum potassium oxide could lead to the development of new applications and a better understanding of its properties.
Métodos De Síntesis
Aluminum potassium oxide is synthesized by reacting aluminum isopropoxide and potassium tert-butoxide in a solvent such as toluene or hexane. This reaction results in the formation of a white precipitate, which is then purified by washing with a solvent and drying under vacuum. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and X-ray crystallography.
Propiedades
Número CAS |
11137-59-0 |
|---|---|
Nombre del producto |
Aluminum potassium oxide |
Fórmula molecular |
AlKO2 |
Peso molecular |
98.079 g/mol |
Nombre IUPAC |
aluminum;potassium;oxygen(2-) |
InChI |
InChI=1S/Al.K.2O/q+3;+1;2*-2 |
Clave InChI |
WPUINVXKIPAAHK-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Al+3].[K+] |
SMILES canónico |
[O-2].[O-2].[Al+3].[K+] |
Otros números CAS |
11137-59-0 |
Sinónimos |
Aluminum potassium oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



